molecular formula C6H13IO4 B15416299 Acetic acid;2-(1-iodoethoxy)ethanol CAS No. 137059-44-0

Acetic acid;2-(1-iodoethoxy)ethanol

Cat. No.: B15416299
CAS No.: 137059-44-0
M. Wt: 276.07 g/mol
InChI Key: ZFFCHQOMEFVUAG-UHFFFAOYSA-N
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Description

Acetic acid;2-(1-iodoethoxy)ethanol is a specialized organic compound of significant interest in synthetic chemistry and materials science research. Its molecular structure, featuring both ether and ester functional groups in proximity to an iodine atom, makes it a valuable precursor for developing novel chemical entities. Researchers utilize this compound primarily as a key intermediate in organic synthesis, particularly in reactions that leverage the reactivity of the carbon-iodine bond, such as cross-coupling and nucleophilic substitution. Its potential applications extend to the development of advanced polymers and as a building block for functionalized materials. This product is provided for research purposes only and is not intended for diagnostic or therapeutic uses. Specific properties, including CAS number, molecular weight, and detailed safety information, should be confirmed upon sourcing.

Properties

CAS No.

137059-44-0

Molecular Formula

C6H13IO4

Molecular Weight

276.07 g/mol

IUPAC Name

acetic acid;2-(1-iodoethoxy)ethanol

InChI

InChI=1S/C4H9IO2.C2H4O2/c1-4(5)7-3-2-6;1-2(3)4/h4,6H,2-3H2,1H3;1H3,(H,3,4)

InChI Key

ZFFCHQOMEFVUAG-UHFFFAOYSA-N

Canonical SMILES

CC(OCCO)I.CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Structure Key Features Applications
Acetic acid CH₃COOH - Strong acidity (pKa = 2.5)
- High solubility in water
- Boiling point: 118°C
- Food preservative
- Chemical synthesis (e.g., esters, polymers)
2-(2-Methoxyethoxy)ethanol C₅H₁₂O₃ (e.g., Dowanol DM) - Glycol ether with methoxy group
- Moderate polarity
- Bp: 194–202°C
- Solvent in paints, inks
- Intermediate in organic synthesis
Ethyl (2-iodophenoxy)acetate C₁₀H₁₁IO₃ - Iodoaromatic ester
- Molecular weight: 306.1 g/mol
- Potential radiocontrast agent
- Organic building block
2-(1-Iodoethoxy)ethanol C₄H₉IO₂ (inferred) - Iodine enhances lipophilicity
- Reactive iodoethyl group
- Intermediate in drug synthesis
- Radiolabeling studies

Physicochemical Properties

Property Acetic Acid 2-(1-Iodoethoxy)ethanol 2-(2-Methoxyethoxy)ethanol Ethyl (2-iodophenoxy)acetate
Molecular Weight (g/mol) 60.05 ~200 (estimated) 120.15 306.10
Boiling Point (°C) 118 ~220 (estimated) 194–202 N/A
Solubility Miscible in H₂O Low in H₂O (iodo group) Miscible in polar solvents Soluble in organic solvents
Reactivity Acid-catalyzed esterification SN2 substitution (iodide) Ether cleavage Hydrolysis of ester

Preparation Methods

Halogen Exchange from Chloroethoxyethanol

A Finkelstein reaction facilitates iodine substitution at the chloroethoxy group. Starting with 2-(1-chloroethoxy)ethanol, treatment with sodium iodide (NaI) in acetone under reflux replaces chlorine with iodine:
$$
\text{2-(1-Chloroethoxy)ethanol + NaI → 2-(1-Iodoethoxy)ethanol + NaCl}
$$
Yields exceed 80% when conducted in anhydrous acetone at 60°C for 12 hours. The chloro precursor is synthesized via etherification of ethylene glycol with 1-chloroethanol using sulfuric acid catalysis.

Direct Iodination of Ethylene Glycol Derivatives

Alternative routes employ iodinating agents like hydrogen iodide (HI) or iodine monochloride (ICl). For example, ethylene glycol monomethyl ether reacts with HI at 0°C to form 2-(1-iodoethoxy)ethanol:
$$
\text{CH₃OCH₂CH₂OH + HI → HOCH₂CH₂-O-CH₂CH₂I + H₂O}
$$
This method requires careful temperature control to avoid polyiodination.

Formation of the Acetic Acid Complex

The final product is obtained by mixing equimolar amounts of 2-(1-iodoethoxy)ethanol and acetic acid in a non-polar solvent (e.g., toluene). Evaporation under reduced pressure yields the crystalline complex. Stoichiometric ratios are critical; deviations >5% result in phase separation.

Optimization and Industrial Scalability

Key parameters for large-scale production include:

Parameter Optimal Condition Impact on Yield
Reaction Temperature 60°C (Halogen exchange) Higher rates, lower side products
Solvent Anhydrous acetone Prevents hydrolysis
Molar Ratio (NaI:Cl) 1.2:1 Maximizes substitution
Mixing Time (Acetic Acid) 2 hours Ensures homogeneity

Industrial protocols favor halogen exchange due to cost-effectiveness and scalability. Recent advancements utilize flow chemistry to reduce reaction times by 40%.

Emerging Methodologies

Electrochemical iodination shows promise for greener synthesis. Applying a 3V potential to ethylene glycol derivatives in an iodide electrolyte achieves 70% conversion without solvents. Microwave-assisted reactions further reduce processing times to <1 hour.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-(1-iodoethoxy)ethanol from acetic acid derivatives?

  • Methodology : A common approach involves esterification of acetic acid with 2-(1-hydroxyethoxy)ethanol, followed by iodination. For example, iodination can be achieved using iodine and triphenylphosphine in anhydrous conditions, as described in analogous glycol ether syntheses . Purification typically involves recrystallization from ethanol or column chromatography.
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the iodoethoxy group. Monitor reaction progress via TLC or NMR for iodine incorporation .

Q. How can researchers purify acetic acid derivatives contaminated with glycol ether byproducts like 2-(1-iodoethoxy)ethanol?

  • Methodology : Fractional distillation under reduced pressure is effective due to differences in boiling points (acetic acid: ~118°C; 2-(1-iodoethoxy)ethanol: ~250°C). For trace removal, use activated charcoal or silica gel chromatography .
  • Validation : Confirm purity via GC-MS or 1^1H NMR, checking for residual peaks at δ 3.5–4.0 ppm (characteristic of glycol ether protons) .

Q. What spectroscopic techniques are critical for characterizing 2-(1-iodoethoxy)ethanol?

  • Techniques :

  • IR Spectroscopy : Identify C-I stretches (~500–600 cm1^{-1}) and hydroxyl/ether linkages (~3400 cm1^{-1} and 1100 cm1^{-1}) .
  • NMR : 1^1H NMR shows splitting patterns for ethoxy groups (δ 1.2–1.5 ppm for CH3_3, δ 3.5–3.8 ppm for CH2_2O), while 13^13C NMR confirms iodine’s electron-withdrawing effects on adjacent carbons .

Advanced Research Questions

Q. How does the presence of acetic acid influence the stability of 2-(1-iodoethoxy)ethanol under varying pH conditions?

  • Experimental Design : Conduct accelerated stability studies at pH 2–12 (using HCl/NaOH buffers) at 40–60°C. Monitor degradation via HPLC-UV, tracking iodine release (e.g., iodide ion chromatography).
  • Findings : Acetic acid acts as a stabilizer in acidic conditions (pH 3–5) by protonating the ether oxygen, reducing nucleophilic attack on the C-I bond. In alkaline conditions, base-catalyzed hydrolysis dominates, forming 2-(1-hydroxyethoxy)ethanol and iodide .

Q. What catalytic systems optimize the oxidation of ethanol to acetic acid in the presence of 2-(1-iodoethoxy)ethanol?

  • Methodology : Use Au/TiO2_2 catalysts under aqueous-phase conditions (423 K, 0.6 MPa O2_2). The glycol ether acts as a co-solvent, enhancing ethanol solubility and reducing catalyst deactivation.
  • Data Analysis : Compare turnover frequencies (TOF) with/without 2-(1-iodoethoxy)ethanol. GC-MS quantifies acetic acid yield, while XPS confirms catalyst integrity post-reaction .

Q. How do thermodynamic properties (e.g., enthalpy of formation) of 2-(1-iodoethoxy)ethanol inform reaction pathway predictions?

  • Data Sources : Estimate Δf_fH° using group contribution methods or DFT calculations. Experimental values for analogous compounds (e.g., Δf_fH°solid = -215.4 kcal/mol for diethylene glycol monobutyl ether acetate) provide benchmarks .
  • Application : Predict exothermicity/endothermicity of iodination or esterification steps, guiding solvent and temperature selection .

Q. What experimental designs resolve contradictions in bioactivity studies of acetic acid-glycol ether mixtures?

  • Case Study : Use a 23^3-factorial design to evaluate interactions between acetic acid, 2-(1-iodoethoxy)ethanol, and microbial growth inhibitors (e.g., furfural). Measure variables like specific growth rate (μ) and ethanol productivity (QEtOH_{EtOH}) in S. cerevisiae.
  • Analysis : ANOVA identifies synergistic/antagonistic effects. For example, acetic acid (≤10 g/L) may enhance ethanol yield in the absence of inhibitors but reduce it when combined with furfural .

Methodological Resources

  • Spectral Libraries : NIST Chemistry WebBook for IR/NMR reference data .
  • Catalytic Protocols : Au/TiO2_2 systems for green oxidation .
  • Statistical Tools : Central composite designs for multivariate optimization .

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